molecular formula C12H17N3S B13987586 4-tert-Butylbenzaldehyde thiosemicarbazone

4-tert-Butylbenzaldehyde thiosemicarbazone

Cat. No.: B13987586
M. Wt: 235.35 g/mol
InChI Key: SRQGJJRAGYCRNU-UHFFFAOYSA-N
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Description

4-tert-Butylbenzaldehyde thiosemicarbazone is a chemical compound derived from the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylbenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-tert-butylbenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-tert-Butylbenzaldehyde+Thiosemicarbazide4-tert-Butylbenzaldehyde thiosemicarbazone\text{4-tert-Butylbenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 4-tert-Butylbenzaldehyde+Thiosemicarbazide→4-tert-Butylbenzaldehyde thiosemicarbazone

Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylbenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-Butylbenzaldehyde thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butylbenzaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:

Properties

IUPAC Name

[(4-tert-butylphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-12(2,3)10-6-4-9(5-7-10)8-14-15-11(13)16/h4-8H,1-3H3,(H3,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQGJJRAGYCRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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